molecular formula C15H20N4O3 B2397753 7-Tert-butyl-4-methyl-2-propylpurino[8,7-b][1,3]oxazole-1,3-dione CAS No. 899948-04-0

7-Tert-butyl-4-methyl-2-propylpurino[8,7-b][1,3]oxazole-1,3-dione

Cat. No. B2397753
CAS RN: 899948-04-0
M. Wt: 304.35
InChI Key: AVIHXXXHVLMECU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Tert-butyl-4-methyl-2-propylpurino[8,7-b][1,3]oxazole-1,3-dione, also known as MRS 2693, is a selective P2Y1 receptor antagonist. The P2Y1 receptor is a G protein-coupled receptor that is activated by ADP, a nucleotide that is released from platelets and endothelial cells. The P2Y1 receptor plays a crucial role in platelet aggregation, thrombosis, and hemostasis. Therefore, MRS 2693 has been studied extensively for its potential therapeutic applications in cardiovascular diseases.

Scientific Research Applications

Synthesis and Characterization of Bioactive Compounds

Research has focused on the synthesis and characterization of novel bioactive compounds bearing structural moieties similar to "7-Tert-butyl-4-methyl-2-propylpurino[8,7-b][1,3]oxazole-1,3-dione". For instance, the synthesis of novel bioactive 1,2,4-oxadiazole natural product analogs has been explored for their antitumor activity towards a panel of cell lines, revealing the potential of such structures in medicinal chemistry and oncology (Maftei et al., 2013).

Anticancer Activity

Another study involved the click chemistry-assisted synthesis of novel aminonaphthoquinone-1,2,3-triazole hybrids, assessed for their anticancer activity against cancer cell lines. These compounds showed promising cytotoxic activity, highlighting the research potential of structurally complex molecules in developing new cancer therapies (Gholampour et al., 2019).

Antifungal and Antibacterial Properties

Compounds with similar structural features have been synthesized and evaluated for their antifungal and antibacterial properties. This area of research emphasizes the importance of such compounds in addressing resistant microbial strains and developing new antimicrobial agents.

Molecular Docking and Theoretical Studies

Theoretical studies, including molecular docking and density functional theory (DFT) analyses, have been conducted on compounds with related structures to understand their interaction mechanisms with biological targets. These studies provide insights into the potential therapeutic applications of these compounds and guide the design of more effective drugs (Joshi et al., 2015).

properties

IUPAC Name

7-tert-butyl-4-methyl-2-propylpurino[8,7-b][1,3]oxazole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O3/c1-6-7-18-12(20)10-11(17(5)14(18)21)16-13-19(10)8-9(22-13)15(2,3)4/h8H,6-7H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVIHXXXHVLMECU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(N=C3N2C=C(O3)C(C)(C)C)N(C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Tert-butyl-4-methyl-2-propylpurino[8,7-b][1,3]oxazole-1,3-dione

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